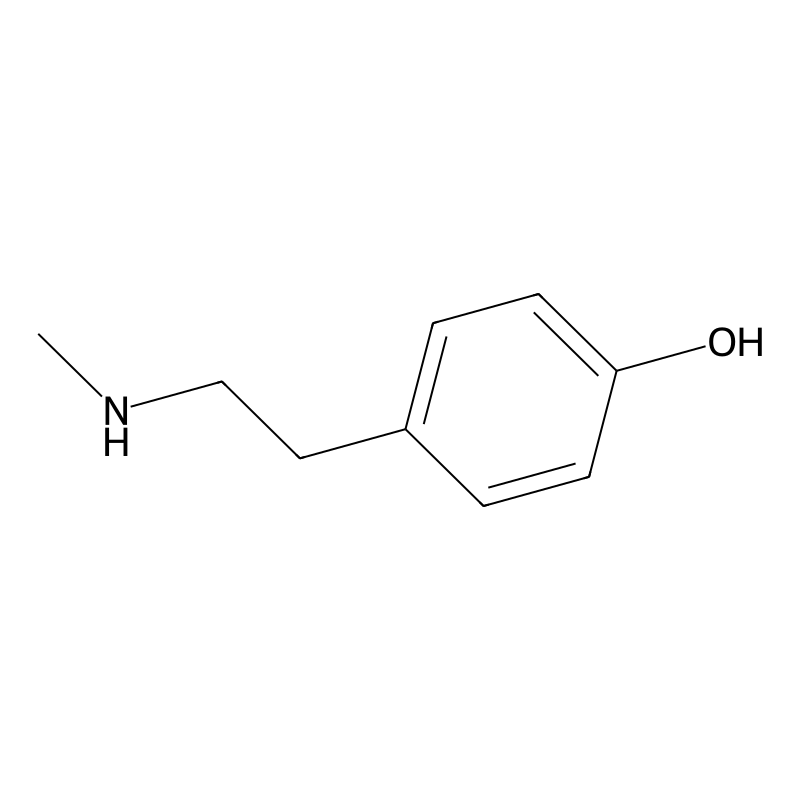N-Methyltyramine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential effects on the gastrointestinal system
Some scientific research has investigated the potential effects of NMT on the gastrointestinal system. For example, a study published in the journal Biopharmaceutics and Drug Disposition explored the possibility that NMT might contribute to the therapeutic effects of certain traditional Chinese medicines used for gastrointestinal disorders. The researchers identified NMT as one of the main active components in these medicines and found that it relaxed smooth muscle tissue in the small intestine in vitro [].
Another study, published in Cellular Physiology and Biochemistry, examined the effects of NMT on gastrin release, a hormone involved in stimulating stomach acid secretion. The researchers found that NMT potently stimulated gastrin release in rats [].
Other areas of investigation
Scientific research on NMT is ongoing, and other areas of investigation include its potential effects on:
N-Methyltyramine is a naturally occurring phenethylamine alkaloid, chemically known as 4-hydroxy-N-methylphenethylamine. It is a trace amine found in various plants and is structurally related to tyramine, differing only by the addition of a methyl group on the nitrogen atom. This compound is biosynthesized via the N-methylation of tyramine, catalyzed by specific methyltransferase enzymes in both humans and plants .
The mechanism of action of NMT in the human body is not fully understood. Trace amines like NMT may play a role in various physiological processes, but their specific functions require further investigation [].
Potential Roles:
- NMT might influence neurotransmission or have hormonal effects due to its structural similarity to other bioactive amines [].
- Some studies suggest NMT might inhibit fat breakdown (lipolysis) despite initial hopes for its use in weight loss.
Case Study:
Limited Data:
- Information regarding the toxicity and safety hazards of NMT is scarce.
- High doses might lead to unintended side effects based on its potential interactions with other bioamines.
Considerations:
- NMT is found in bitter orange, which can raise blood pressure and interact with medications [].
- Caution is advised when consuming products containing bitter orange, as the NMT content might contribute to these effects.
Further Research Needed:
- More studies are required to determine the safety profile of NMT and its potential risks associated with consumption or use in supplements.
- Methylation Reactions: N-Methyltyramine can be further methylated to form hordenine, which involves an additional methyl group being added to the nitrogen atom .
- Oxidation Reactions: It acts as a substrate for monoamine oxidase enzymes, which catalyze its oxidation to produce various metabolites. This reaction pathway is significant in understanding its pharmacokinetics and biological effects .
N-Methyltyramine exhibits various biological activities:
- Trace Amine Functionality: It acts as a competitive substrate for monoamine oxidase, influencing neurotransmitter metabolism .
- Gastric Secretion: Studies indicate that N-Methyltyramine stimulates pancreatic secretions in animal models, suggesting a role in digestive processes .
- Lipolysis Inhibition: Research has shown that it can inhibit lipolysis in rat models, demonstrating its potential influence on metabolic processes .
Several synthetic routes have been developed for producing N-Methyltyramine:
- Acetylation Method: The earliest synthesis involved acetylating 4-methoxyphenethylamine and subsequently methylating the amide using sodium and methyl iodide .
- Thermal Decarboxylation: Another method involves the thermal decarboxylation of N-methyltyrosine at high temperatures .
- Hydrogenation Method: A recent patent describes a method using palladium on carbon as a catalyst for hydrogenation reactions to synthesize N-methyltyramine hydrochloride from specific starting materials .
N-Methyltyramine has several applications:
- Pharmaceutical Research: Its role as a trace amine makes it of interest in studying neuropharmacology and metabolic pathways.
- Dietary Supplementation: Due to its stimulant properties, it is sometimes included in dietary supplements aimed at enhancing energy and performance.
Interaction studies have shown that N-Methyltyramine competes with other substrates for enzymatic oxidation by monoamine oxidase. It has been demonstrated to affect glucose transport in adipose tissues by interacting with various amine oxidases, indicating its potential role in metabolic regulation .
N-Methyltyramine shares structural and functional characteristics with several related compounds. Here are some notable comparisons:
| Compound | Structure | Unique Properties |
|---|---|---|
| Tyramine | 4-hydroxyphenylethylamine | Precursor to N-methyltyramine; involved in neurotransmission. |
| Hordenine | N,N-dimethyltyramine | Methylated derivative of N-methyltyramine; stimulates gastrin release. |
| Phenylethylamine | Basic structure of N-methyltyramine | Acts as a stimulant; precursor for various psychoactive substances. |
| N-Methyltyrosine | Methylated derivative of tyrosine | Precursor for N-methyltyramine; involved in protein synthesis. |
N-Methyltyramine is unique due to its specific biological activities and its role as an intermediate in the biosynthesis of other compounds like hordenine, highlighting its significance in both natural products chemistry and pharmacology .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








